2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one
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Overview
Description
2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[98003,8013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the piperidin-4-ylpyrazole moiety through a condensation reaction.
- Cyclization to form the tetrazatetracyclo structure.
- Introduction of the dimethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[98003,8
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to interact with these targets in a specific manner, potentially leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazatetracyclo derivatives and piperidin-4-ylpyrazole-containing molecules. These compounds share structural features with 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one but may differ in their specific functional groups or overall structure.
Uniqueness
What sets 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[98003,8013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one apart is its unique combination of multiple rings and functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H26N8O |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2,9-dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one |
InChI |
InChI=1S/C25H26N8O/c1-31-21-12-17-6-4-3-5-16(17)11-20(21)24(34)32(2)22-14-27-25(30-23(22)31)29-18-13-28-33(15-18)19-7-9-26-10-8-19/h3-6,11-15,19,26H,7-10H2,1-2H3,(H,27,29,30) |
InChI Key |
MFWHDFGMXHATNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C=C2C(=O)N(C4=CN=C(N=C41)NC5=CN(N=C5)C6CCNCC6)C |
Origin of Product |
United States |
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